molecular formula C9H12N4O3S B14906038 n-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine

n-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine

Cat. No.: B14906038
M. Wt: 256.28 g/mol
InChI Key: QERWBIHZVYXEES-UHFFFAOYSA-N
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Description

N-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine typically involves a multicomponent reaction. One common method includes the reaction of an appropriate thiazole derivative with a nitroimidazole compound under specific conditions. The reaction may involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .

Mechanism of Action

The mechanism of action of N-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of essential biological pathways. For example, it may inhibit the synthesis of nucleic acids in microorganisms, thereby preventing their growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[2,1-b]thiazole derivatives, such as:

Uniqueness

N-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine is unique due to its specific structural features, which confer distinct biological activities. Its combination of a nitroimidazole moiety with a thiazole ring makes it particularly effective as an antimicrobial agent .

Properties

Molecular Formula

C9H12N4O3S

Molecular Weight

256.28 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine

InChI

InChI=1S/C9H12N4O3S/c1-6(5-16-2)10-7-8(13(14)15)12-3-4-17-9(12)11-7/h3-4,6,10H,5H2,1-2H3

InChI Key

QERWBIHZVYXEES-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1=C(N2C=CSC2=N1)[N+](=O)[O-]

Origin of Product

United States

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